Stannane, azidotricyclohexyl-
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Overview
Description
Stannane, azidotricyclohexyl- is an organotin compound characterized by the presence of an azido group and three cyclohexyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, azidotricyclohexyl- typically involves the reaction of tricyclohexyltin chloride with sodium azide. The reaction is carried out in an inert atmosphere to prevent the decomposition of the azido group. The general reaction scheme is as follows:
(C6H11)3SnCl+NaN3→(C6H11)3SnN3+NaCl
Industrial Production Methods
Industrial production of stannane, azidotricyclohexyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Stannane, azidotricyclohexyl- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products
Oxidation: Nitrotricyclohexyltin compounds.
Reduction: Aminotricyclohexyltin compounds.
Substitution: Various substituted tricyclohexyltin compounds depending on the nucleophile used.
Scientific Research Applications
Stannane, azidotricyclohexyl- has several applications in scientific research:
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of stannane, azidotricyclohexyl- involves the formation of reactive intermediates, such as radicals or cations, which can undergo further chemical transformations. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole rings. The tin atom can also coordinate with various ligands, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- Tricyclohexyltin chloride
- Tricyclohexyltin hydride
- Tricyclohexyltin hydroxide
Uniqueness
Stannane, azidotricyclohexyl- is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical transformations. Compared to other tricyclohexyltin compounds, the azido derivative offers additional pathways for functionalization and application in various fields.
Properties
CAS No. |
29045-66-7 |
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Molecular Formula |
C18H33N3Sn |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
azido(tricyclohexyl)stannane |
InChI |
InChI=1S/3C6H11.N3.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1H,2-6H2;;/q;;;-1;+1 |
InChI Key |
CVUYJEFXYFFMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)N=[N+]=[N-] |
Origin of Product |
United States |
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